Cas no 1177741-83-1 (Sphingosine Kinase Inhibitor)

Sphingosine Kinase Inhibitor 化学的及び物理的性質
名前と識別子
-
- 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol,hydrochloride
- Sphingosine Kinase Inhibitor
- SK Inhibitor
- 2-(p-Hydroxyanilino)-4-(p-chlorophenyl) thiazole, HCl
- HMS3229O14
- 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol hydrochloride
- 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1)
-
- インチ: 1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H
- InChIKey: ZDRVLAOYDGQLFI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CSC(=N1)NC1C=CC(=CC=1)O.Cl
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 304
- トポロジー分子極性表面積: 73.4
Sphingosine Kinase Inhibitor Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S681503-25mg |
Sphingosine Kinase Inhibitor |
1177741-83-1 | 25mg |
$316.00 | 2023-05-17 | ||
TRC | S681503-10mg |
Sphingosine Kinase Inhibitor |
1177741-83-1 | 10mg |
$161.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208400-10 mg |
Sphingosine Kinase Inhibitor, |
1177741-83-1 | ≥97% | 10mg |
¥1,121.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208400-10mg |
Sphingosine Kinase Inhibitor, |
1177741-83-1 | ≥97% | 10mg |
¥1121.00 | 2023-09-05 |
Sphingosine Kinase Inhibitor 関連文献
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Sphingosine Kinase Inhibitorに関する追加情報
Sphingosine Kinase Inhibitor (CAS No. 1177741-83-1): A Promising Therapeutic Agent in Cancer and Inflammatory Diseases
Sphingosine Kinase Inhibitor (CAS No. 1177741-83-1) is a potent and selective inhibitor of sphingosine kinase (SK), an enzyme that plays a crucial role in the regulation of cellular processes such as proliferation, survival, and migration. Sphingosine kinase catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid mediator that signals through G protein-coupled receptors (S1P1-5) to modulate various physiological and pathological processes.
The importance of Sphingosine Kinase Inhibitor in biomedical research and drug development has been increasingly recognized due to its potential therapeutic applications in cancer, inflammatory diseases, and other conditions characterized by dysregulated SK activity. Recent studies have highlighted the multifaceted roles of SK and S1P in promoting tumor growth, angiogenesis, metastasis, and immune evasion, making SK inhibition a promising strategy for cancer therapy.
CAS No. 1177741-83-1 is a small molecule inhibitor that selectively targets both isoforms of sphingosine kinase, SK1 and SK2. Its high selectivity and potency have been demonstrated in various in vitro and in vivo models. For instance, a study published in the Journal of Biological Chemistry reported that Sphingosine Kinase Inhibitor effectively reduced S1P levels and inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anti-cancer properties, Sphingosine Kinase Inhibitor has shown potential in modulating inflammatory responses. Research published in the Journal of Immunology demonstrated that treatment with CAS No. 1177741-83-1 attenuated inflammation in a mouse model of colitis by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Sphingosine Kinase Inhibitor may have therapeutic benefits in inflammatory diseases such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
The mechanism of action of Sphingosine Kinase Inhibitor involves the disruption of S1P signaling pathways. By inhibiting SK activity, it reduces the levels of S1P, which is known to promote cell survival and proliferation through its interaction with S1P receptors. This reduction in S1P levels leads to decreased activation of downstream signaling cascades such as PI3K/Akt and ERK/MAPK pathways, which are often dysregulated in cancer cells.
Clinical trials are currently underway to evaluate the safety and efficacy of Sphingosine Kinase Inhibitor in various indications. Preliminary results from phase I trials have shown that the compound is well-tolerated with manageable side effects. Ongoing phase II trials are exploring its potential as a monotherapy or in combination with other anticancer agents.
In conclusion, Sphingosine Kinase Inhibitor (CAS No. 1177741-83-1) represents a promising therapeutic agent with broad applications in cancer and inflammatory diseases. Its selective inhibition of sphingosine kinase offers a novel approach to targeting key signaling pathways involved in disease progression. As research continues to uncover new insights into the biology of SK and S1P, the therapeutic potential of this compound is likely to expand further.
1177741-83-1 (Sphingosine Kinase Inhibitor) Related Products
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)
- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)
- 786617-12-7(AHU-377(Sacubitril))




